3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a hydroxy group, a thiophene ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide typically involves multiple steps, including the introduction of functional groups and the formation of key bonds. One common synthetic route may involve the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and elemental sulfur.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Benzenesulfonamide Moiety:
Coupling Reactions: The final step involves coupling the thiophene-containing intermediate with the benzenesulfonamide derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
- 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide
Uniqueness
3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the chloro group, hydroxy group, thiophene ring, and benzenesulfonamide moiety imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
3-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S2/c1-12-15(17)3-2-4-16(12)23(20,21)18-8-5-13(6-9-19)14-7-10-22-11-14/h2-4,7,10-11,13,18-19H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFBNHDQAXZGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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